Superior Cytotoxic Potency in DPC4-Deficient BxPC3 Pancreatic Cancer Cells Relative to Structural Analogs
In a 96-h MTT assay using the BxPC3 DPC4(−/−) pancreatic cancer cell line, PC-046 exhibits an IC₅₀ of 7.5 nM, representing a 1.6-fold improvement over PC-001 (12 nM) and orders of magnitude greater potency than other diaryl oxazole analogs such as PC-049 (18 μM) and PC-053 (3.5 μM) [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) in DPC4(−/−) BxPC3 cells |
|---|---|
| Target Compound Data | 0.0075 μM (7.5 nM) |
| Comparator Or Baseline | PC-001: 0.012 μM (12 nM); PC-049: 18 μM; PC-053: 3.5 μM |
| Quantified Difference | 1.6-fold more potent than PC-001; >2,400-fold more potent than PC-049 |
| Conditions | 96-h MTT assay; BxPC3 DPC4(−/−) pancreatic cancer cell line |
Why This Matters
For researchers targeting DPC4/SMAD4-deficient tumors, PC-046 provides the highest documented potency among the PC-series diaryl oxazoles, enabling lower effective dosing in experimental systems.
- [1] Shaw AY, et al. Table 1: Cytotoxicity and Selectivity of PC Compounds in BxPC3 Isogenic Cell Lines. J Pharmacol Exp Ther. 2009;331(2):636-647. View Source
